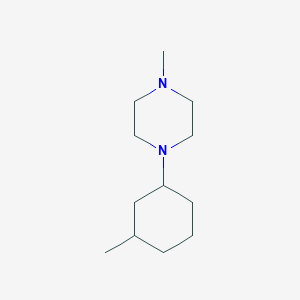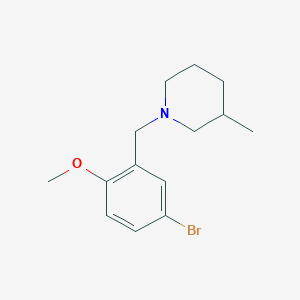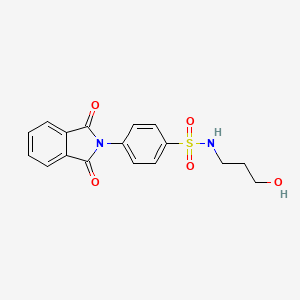![molecular formula C11H16BrNO2 B5164138 2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
2-{[3-(2-bromophenoxy)propyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-bromophenoxy)propyl]amino}ethanol, also known as BPEE, is a chemical compound that has been studied for its potential use in scientific research. BPEE is a derivative of 2-aminoethanol and contains a bromophenyl group, making it a unique compound with potential applications in pharmacology and biochemistry.
Mécanisme D'action
The exact mechanism of action of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol is not fully understood, but it is believed to act as a competitive inhibitor of the dopamine transporter and as a modulator of the sigma-1 receptor. This can lead to changes in dopamine signaling and other neurological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(2-bromophenoxy)propyl]amino}ethanol can have a range of effects on biochemical and physiological processes. It has been shown to increase dopamine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(2-bromophenoxy)propyl]amino}ethanol in lab experiments is its specificity for certain receptors, which can allow for more targeted studies of these receptors. However, its effects on other processes in the body can make it difficult to isolate its specific effects. Additionally, its potential toxicity and limited availability can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-{[3-(2-bromophenoxy)propyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies on its effects on the immune system and inflammation could lead to new treatments for autoimmune disorders. Finally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol involves the reaction of 2-aminoethanol with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol, which can then be purified through column chromatography.
Applications De Recherche Scientifique
2-{[3-(2-bromophenoxy)propyl]amino}ethanol has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have an affinity for certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. This makes it a potential candidate for studying the mechanisms of these receptors and their role in various neurological disorders.
Propriétés
IUPAC Name |
2-[3-(2-bromophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDMHTDWTPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)




![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)